Ethyl 3-aminoquinuclidine-3-carboxylate
Description
Ethyl 3-aminoquinuclidine-3-carboxylate is a synthetic tertiary amine derivative featuring a bicyclic quinuclidine scaffold with an amino and an ester functional group at the 3-position. This compound has been listed in chemical catalogs as a specialty chemical for research applications, though commercial availability is currently discontinued (CymitQuimica, 2025) .
Properties
IUPAC Name |
ethyl 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-9(13)10(11)7-12-5-3-8(10)4-6-12/h8H,2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAQQMRDAIDAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN2CCC1CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-aminoquinuclidine-3-carboxylate typically involves the reaction of quinuclidine with ethyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Quinuclidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl quinuclidine-3-carboxylate.
Step 2: The intermediate product is then treated with ammonia to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminoquinuclidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted quinuclidine derivatives.
Scientific Research Applications
Ethyl 3-aminoquinuclidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-aminoquinuclidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate
Structural Similarities and Differences :
- Core Structure: Ethyl 3-aminoquinuclidine-3-carboxylate contains a saturated bicyclic quinuclidine ring, while ethyl 4-chloro-8-nitroquinoline-3-carboxylate is based on an aromatic quinoline scaffold.
- Substituents: The quinuclidine derivative has an amino group (-NH₂) and ester (-COOEt) at the 3-position. In contrast, the quinoline analog features a nitro (-NO₂) group at the 8-position, a chloro (-Cl) substituent at the 4-position, and an ester at the 3-position .
Physicochemical and Functional Implications :
- Solubility: The quinuclidine’s saturated structure may improve solubility in polar solvents compared to the aromatic quinoline system.
- Applications: Quinoline derivatives are well-documented in antimicrobial and anticancer research due to their planar aromatic systems. The quinuclidine analog’s applications remain speculative, though its tertiary amine structure could be relevant in neurotransmitter analog synthesis.
Ethyl Carboxylate Derivatives in Natural Product Extracts
Ethyl carboxylate moieties are common in natural product isolation (e.g., ethyl acetate extracts of turmeric, ginger, and Dicranoloma reflexum) . However, these compounds are distinct from this compound:
- Origin: Natural ethyl carboxylates are typically secondary metabolites (e.g., curcuminoids, gingerols), whereas the quinuclidine derivative is synthetic.
- Functionality: Natural compounds lack the quinuclidine core and tertiary amine group, focusing instead on phenolic or terpenoid structures.
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